molecular formula C12H12FN5 B13205584 6-[(4-fluorophenyl)methyl]-4-methyl-1H,6H-[1,2]diazolo[3,4-c]pyrazol-3-amine

6-[(4-fluorophenyl)methyl]-4-methyl-1H,6H-[1,2]diazolo[3,4-c]pyrazol-3-amine

Cat. No.: B13205584
M. Wt: 245.26 g/mol
InChI Key: FURFLWRJRYTWCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthetic routes for 6-[(4-fluorophenyl)methyl]-4-methyl-1H,6H-[1,2]diazolo[3,4-c]pyrazol-3-amine involve the use of various reagents and conditions. One common method includes the reaction of 4-fluorobenzyl chloride with 4-methyl-1H-pyrazole-3-amine under specific conditions

Chemical Reactions Analysis

6-[(4-fluorophenyl)methyl]-4-methyl-1H,6H-[1,2]diazolo[3,4-c]pyrazol-3-amine undergoes several types of chemical reactions:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 6-[(4-fluorophenyl)methyl]-4-methyl-1H,6H-[1,2]diazolo[3,4-c]pyrazol-3-amine involves its interaction with specific molecular targets. It binds to proteins and enzymes, affecting their activity and function. The exact pathways and molecular targets are still under investigation, but it is known to modulate protein-protein interactions .

Comparison with Similar Compounds

Similar compounds to 6-[(4-fluorophenyl)methyl]-4-methyl-1H,6H-[1,2]diazolo[3,4-c]pyrazol-3-amine include:

The uniqueness of this compound lies in its specific fluorophenyl group, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C12H12FN5

Molecular Weight

245.26 g/mol

IUPAC Name

6-[(4-fluorophenyl)methyl]-4-methyl-2H-pyrazolo[3,4-c]pyrazol-3-amine

InChI

InChI=1S/C12H12FN5/c1-7-10-11(14)15-16-12(10)18(17-7)6-8-2-4-9(13)5-3-8/h2-5H,6H2,1H3,(H3,14,15,16)

InChI Key

FURFLWRJRYTWCE-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=NNC(=C12)N)CC3=CC=C(C=C3)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.